molecular formula C15H25N3O3S B2698988 6-Tert-butyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097894-54-5

6-Tert-butyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2698988
CAS No.: 2097894-54-5
M. Wt: 327.44
InChI Key: KXSOSTZYFCZAOS-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C15H25N3O3S and its molecular weight is 327.44. The purity is usually 95%.
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Scientific Research Applications

Photoelectron Study of Sulfenic Acids

A study by Lacombe et al. (1996) explored the thermolysis of compounds like methyl methanethiosulfinate and methyl tert-butyl sulfoxide, which are structurally related to the compound . This research is significant in understanding the electronic structure and thermal stability of sulfenic acids, which could inform applications of similar compounds in various scientific domains (Lacombe, Loudet, Banchereau, Simon, & Pfister-guillouzo, 1996).

Catalytic Asymmetric Oxidation

Cogan et al. (1998) described the catalytic asymmetric oxidation of tert-butyl disulfide, a process relevant to the chemical structure of interest. This research contributes to the understanding of enantiomeric excess and yield in chemical reactions, pertinent to the synthesis of chiral compounds (Cogan, Liu, Kim, Backes, & Ellman, 1998).

Development of Ru Complexes for Water Oxidation

Research by Zong and Thummel (2005) focused on the reaction of certain ligands with [Ru(DMSO)4Cl2], leading to the development of dinuclear complexes. This study is relevant for understanding the applications of such complexes in water oxidation, a key process in energy and environmental chemistry (Zong & Thummel, 2005).

Metalation and Carbon-Carbon Coupling Reactions

Westerhausen et al. (2001) explored the metalation of amines like 2-(aminomethyl)pyridine, leading to the formation of compounds like (tert-butyldimethylsilyl)(2-pyridylmethyl)amine. This research aids in understanding carbon-carbon coupling reactions, crucial for synthesizing a wide range of organic compounds (Westerhausen, Bollwein, Makropoulos, Rotter, Habereder, Suter, & Nöth, 2001).

Synthesis and Structure Analysis

Mikhailov et al. (2016) conducted a study on the synthesis and structure of compounds like 5,7-Di(tert-butyl)-2-(8-methanesulfonyloxyquinolin-2-yl)-1,3-tropolone. This research provides insights into the structural and chemical properties of such compounds, which could be extrapolated to similar structures (Mikhailov, Kolodina, Dushenko, Tkachev, Aldoshin, & Minkin, 2016).

Indium (I) Iodide Utilization

Johns, Grant, and Marshall (2003) focused on the synthesis and utilization of Indium (I) Iodide for the formation of enantioenriched Allenylindium reagents. This research is significant for understanding the chemical reactions involving similar compounds and their applications in organic synthesis (Johns, Grant, & Marshall, 2003).

Nickel-Catalyzed Cyclopropanation

A study by Gai, Julia, and Verpeaux (1991) on the nickel-catalyzed cyclopropanation of alkenes using tert-butylsulfonylmethyllithium offers insights into the applications of nickel catalysts in organic synthesis. This research is relevant for understanding catalytic processes involving compounds with similar structural features (Gai, Julia, & Verpeaux, 1991).

Properties

IUPAC Name

6-tert-butyl-2-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S/c1-15(2,3)13-5-6-14(19)18(16-13)11-12-7-9-17(10-8-12)22(4,20)21/h5-6,12H,7-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSOSTZYFCZAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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